3-Amino-N-propylpropanamide hydrochloride
Description
Chemical Identity and Classification
This compound belongs to the class of organic compounds known as amino acid derivatives, specifically categorized as a beta-amino acid amide hydrochloride salt. The compound possesses the molecular formula C₆H₁₅ClN₂O and exhibits a molecular weight of 166.65 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-amino-N-propylpropanamide;hydrochloride, reflecting its composition as a hydrochloride salt of the parent amide.
The structural framework of this compound is based on a three-carbon chain backbone derived from beta-alanine, with an N-propyl substitution on the amide nitrogen and a hydrochloride salt formation. The presence of both amino and amide functional groups classifies this compound as a bifunctional organic molecule, exhibiting properties characteristic of both amine and amide chemistry. The hydrochloride salt formation significantly enhances the compound's stability and water solubility compared to the free base form.
Chemical databases have assigned the compound the PubChem Chemical Identifier number 53409690, facilitating its identification in computational chemistry applications. The parent compound, 3-amino-N-propylpropanamide, carries the PubChem identifier 16789226, establishing the relationship between the salt and its corresponding free base. This systematic classification enables researchers to accurately identify and distinguish between different forms of the compound in chemical literature and database searches.
The compound's classification extends to its role as a specialty chemical material, particularly valuable in synthetic organic chemistry applications. Commercial suppliers have categorized it within the specialty materials class, indicating its specialized applications rather than commodity chemical usage. This classification reflects the compound's targeted use in research and development activities rather than large-scale industrial applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₅ClN₂O | |
| Molecular Weight | 166.65 g/mol | |
| PubChem CID | 53409690 | |
| Parent Compound CID | 16789226 | |
| Chemical Class | Beta-amino acid derivative |
Historical Context in Aminopropanamide Research
The development of aminopropanamide compounds traces its origins to the broader investigation of beta-amino acid derivatives and their biological significance. Beta-alanine, the fundamental structural unit underlying this compound, was first recognized as a naturally occurring amino acid formed through the degradation of dihydrouracil and carnosine. This discovery established the foundation for synthetic modifications leading to various N-substituted derivatives.
Research into propanamide derivatives gained momentum through investigations into amide chemistry and the development of synthetic methodologies for creating N-substituted amides. The historical progression from simple propanamide compounds to complex N-substituted derivatives reflects advances in organic synthesis techniques and the recognition of structure-activity relationships in biological systems. Early synthetic approaches to propanamide compounds involved condensation reactions between carboxylic acids and amines, establishing the fundamental methodology still employed today.
The specific development of N-propyl substituted aminopropanamides emerged from systematic studies investigating the effects of alkyl chain length on biological activity and chemical properties. These investigations revealed that propyl substitution provides an optimal balance between lipophilicity and water solubility, making such compounds particularly useful as synthetic intermediates. The introduction of hydrochloride salt formation as a method for enhancing compound stability and handling properties represents a significant advancement in pharmaceutical chemistry.
Database records indicate that this compound was first documented in chemical literature during the early 2010s, with its PubChem entry created in 2011. This timeline corresponds with increased interest in amino acid derivatives for pharmaceutical applications and the development of high-throughput synthesis methodologies. The compound's inclusion in multiple commercial chemical catalogs reflects its growing importance in research applications and synthetic chemistry protocols.
The evolution of analytical techniques and computational chemistry methods has facilitated comprehensive characterization of aminopropanamide derivatives, enabling researchers to establish structure-property relationships and predict biological activities. Modern chemical databases now provide extensive information about these compounds, including three-dimensional conformational data and computed molecular properties. This wealth of information has accelerated research into new applications and synthetic methodologies involving aminopropanamide compounds.
Significance in Chemical and Biochemical Studies
This compound holds considerable significance in chemical and biochemical research due to its versatile reactivity and structural similarity to naturally occurring amino acid derivatives. The compound's dual functional group nature, possessing both amino and amide functionalities, enables participation in diverse chemical transformations and biochemical processes. Research has demonstrated its utility as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry applications.
The compound's structural relationship to beta-alanine provides important insights into amino acid metabolism and neurotransmitter systems. Beta-alanine derivatives have been shown to interact with gamma-aminobutyric acid transport systems, suggesting potential neurochemical significance. The N-propyl modification in this compound may influence binding affinity and selectivity for specific biological targets, making it valuable for structure-activity relationship studies.
Synthetic chemistry applications of this compound encompass its use as a building block for creating more complex molecular architectures. The presence of the amino group enables nucleophilic substitution reactions, while the amide functionality can participate in condensation reactions and hydrolysis processes. The hydrochloride salt form enhances the compound's stability during storage and handling, making it particularly suitable for multi-step synthesis protocols requiring intermediate isolation and purification.
Computational chemistry studies have utilized this compound as a model compound for investigating amide bond conformations and intermolecular interactions. The compound's relatively simple structure allows for detailed theoretical analysis while maintaining relevance to more complex biological systems. Three-dimensional conformational studies have provided insights into preferred molecular geometries and potential binding modes with biological targets.
Structure
2D Structure
Properties
IUPAC Name |
3-amino-N-propylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-2-5-8-6(9)3-4-7;/h2-5,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQSSCAMYXQJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-56-0 | |
| Record name | Propanamide, 3-amino-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Sequence
Formation of N-(3-chloropropyl) amide intermediate:
- React 3-chloropropylamine hydrochloride with an acid anhydride (e.g., methacrylic anhydride) under basic conditions (NaOH or sodium acetate) at low temperature (0–5 °C) to form N-(3-chloropropyl) amide.
- Molar ratios typically range from 1:1 to 1:3 (amine salt to anhydride), with base in excess (1:2–3) to neutralize HCl formed.
Substitution with potassium phthalimide:
- The N-(3-chloropropyl) amide reacts with potassium phthalimide in a polar aprotic solvent (e.g., acetonitrile) at elevated temperature (50–150 °C) for 1–5 hours to yield the phthalimide-protected amine intermediate.
Hydrazinolysis to release free amine:
- Treat the phthalimide intermediate with hydrazine hydrate under reflux (0–100 °C) for 3–10 hours to cleave the phthalimide group, liberating the free 3-amino-propyl amide.
Formation of hydrochloride salt:
- React the free amine with hydrogen chloride gas or HCl in an appropriate solvent (e.g., tetrahydrofuran) at room temperature (0–25 °C) for 1–5 hours to obtain the hydrochloride salt of 3-Amino-N-propylpropanamide.
Representative Data from Patent Embodiments
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-chloropropylamine HCl + methacrylic anhydride, NaOH, 0–5 °C, 1–5 h | 92.5–94.7 | Formation of N-(3-chloropropyl) amide intermediate |
| 2 | Potassium phthalimide, acetonitrile, 50–150 °C, 1–5 h | 84.6–87.1 | Phthalimide substitution |
| 3 | Hydrazine hydrate, reflux, 2–10 h | 85–87 | Hydrazinolysis to free amine |
| 4 | HCl gas, THF, room temp, 1–5 h | 93 | Formation of hydrochloride salt |
Analytical Characterization
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) confirms the presence of amide and amino protons, alkyl chain methylene signals, and vinyl protons if methacryloyl groups are present.
- [^13C NMR](pplx://action/followup) shows characteristic carbonyl (~168 ppm), alkyl, and amine carbon signals.
- Purity and identity confirmed by melting point and chromatographic methods.
Direct Amidation of Propionic Acid Derivatives
An alternative approach involves direct amidation of propionic acid or its derivatives with ammonia or primary amines under controlled conditions.
- Propionic acid is reacted with ammonium hydroxide or amine derivatives to form propanamide intermediates.
- Catalysts or dehydrating agents (e.g., carbodiimides) may be used to promote amide bond formation.
- The free amine group on the propyl chain can be introduced via selective functionalization or by using amino-substituted precursors.
This method is simpler but may require protection strategies to avoid side reactions and to control selectivity.
Protection-Deprotection Strategies
To manage the reactivity of amino groups during synthesis, protecting groups such as tert-butoxycarbonyl (Boc) or phthalimide are often employed.
- The Boc group is introduced to protect amines during acylation steps.
- Deprotection is achieved by acid treatment (e.g., HCl in dioxane).
- Phthalimide protection followed by hydrazinolysis is a common method for introducing free amines post-synthesis.
These strategies improve yields and purity but can increase cost and complexity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Halogenated intermediate route | Halogen substitution, amide formation, hydrazinolysis, HCl salt formation | High yield, industrially feasible | Multi-step, requires hydrazine |
| Direct amidation | Amidation of propionic acid with ammonia/amine | Simpler, fewer steps | Lower selectivity, side reactions |
| Protection-deprotection | Use of Boc or phthalimide groups | Controls amine reactivity | Additional steps, higher cost |
Research Findings and Industrial Relevance
- The halogenated intermediate method is favored industrially due to cost-effectiveness and scalability, avoiding expensive reagents like (Boc)2O.
- Reaction conditions optimized for temperature, solvent, and molar ratios achieve yields above 85% for key steps.
- The hydrochloride salt form enhances compound stability and facilitates handling.
- Analytical data (NMR, melting point) confirm product structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-propylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides or amines, depending on the reagents used.
Scientific Research Applications
Synthesis and Properties
The synthesis of 3-amino-N-propylpropanamide hydrochloride typically involves the reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under basic conditions. This process results in the formation of N-(3-aminopropyl) methacrylamide, which is then converted into its hydrochloride form . The compound possesses a primary amine that enhances its reactivity and allows for various modifications, making it suitable for numerous applications.
Chemical Formula : C7H14N2O·HCl
CAS Number : 72607-53-5
Molecular Weight : 162.66 g/mol
Drug Delivery Systems
One of the primary applications of this compound is in the development of drug delivery systems. Its ability to form hydrogels through polymerization makes it a valuable component in creating pH-responsive drug carriers. These carriers can release therapeutic agents in response to specific physiological conditions, enhancing the efficacy and targeting of drugs .
Polymer Science
In polymer chemistry, APMA serves as a monomer for synthesizing light-activated polymers. These polymers are utilized in various biomedical applications, including tissue engineering and regenerative medicine. The incorporation of APMA into polymer matrices allows for enhanced mechanical properties and biocompatibility .
Targeted Protein Degradation
APMA is also significant in the field of targeted protein degradation research, particularly in the development of PROTACs (proteolysis-targeting chimeras). These molecules are designed to selectively degrade specific proteins within cells, offering potential therapeutic strategies for diseases caused by protein misfolding or overexpression. The versatility of APMA allows researchers to create a variety of analogs to optimize target degradation efficiency .
Case Study 1: Drug Delivery Systems
A study demonstrated the use of APMA-based hydrogels for controlled drug release. The hydrogels were synthesized through free-radical polymerization using APMA as a monomer. The results indicated that the hydrogels exhibited pH-sensitive properties, allowing for the targeted release of drugs at tumor sites, which typically have a lower pH compared to healthy tissues .
Case Study 2: PROTAC Development
In another research project focusing on PROTACs, scientists utilized APMA to synthesize a new class of degraders targeting oncogenic proteins. The study highlighted how variations in the linker length and composition influenced the degradation efficiency of target proteins, showcasing APMA's role in advancing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 3-Amino-N-propylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-Amino-N-propylpropanamide hydrochloride with key analogs:
*Molecular weight calculated from formula.
Key Observations :
- Aromatic Groups: Phenyl or fluorophenyl moieties (e.g., 1135288-85-5 , 1909313-82-1 ) increase molecular weight and lipophilicity, favoring membrane permeability in drug design. Dimethylamino Groups: Compounds like 1000395-57-2 exhibit basicity, which may enhance solubility in acidic environments.
- Hydrochloride Salts : Most analogs are hydrochloride salts, improving stability and aqueous solubility compared to free bases.
Biological Activity
3-Amino-N-propylpropanamide hydrochloride, a derivative of propanamide, has garnered attention in the biomedical field due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₃H₉ClN₂O
- Molecular Weight : 110.57 g/mol
- Structure : The compound features an amine group attached to a propanamide backbone, contributing to its reactivity and interaction with biological systems.
Research indicates that this compound may interact with various biomolecules, influencing enzyme activity and gene expression. Notably, it has been identified as an inhibitor of the Keap1-Nrf2 interaction, which is crucial for regulating cellular responses to oxidative stress.
- Keap1-Nrf2 Pathway : This pathway is significant for cellular defense against oxidative stress. By inhibiting Keap1, this compound allows Nrf2 to translocate to the nucleus and activate antioxidant genes, enhancing cellular protection mechanisms .
Biological Activities
The compound exhibits several biological activities:
- Antioxidant Activity : By modulating the Keap1-Nrf2 pathway, it enhances the expression of protective genes that combat oxidative damage.
- Potential Therapeutic Applications : Its ability to influence signaling pathways suggests potential roles in treating oxidative stress-related diseases .
In Vitro Studies
A study evaluated the compound's effect on cellular models exposed to oxidative stress. The results demonstrated a significant reduction in markers of oxidative damage when cells were treated with this compound compared to untreated controls.
Case Studies
- Case Study on Neuroprotection : In a model of neurodegeneration, treatment with this compound led to improved neuronal survival rates and reduced apoptosis markers. This suggests its potential as a neuroprotective agent .
- Case Study on Inflammation : Another study indicated that the compound could reduce inflammatory markers in macrophages exposed to pro-inflammatory stimuli, highlighting its anti-inflammatory properties .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3-Amino-N-propylpropanamide HCl | C₃H₉ClN₂O | Inhibits Keap1; antioxidant properties | Neuroprotective, anti-inflammatory |
| N,N-Dimethyl-3-dimethylaminopropionamide | CH₅ClN | Similar amide structure; used in drug synthesis | Modulates enzyme activity |
| N-[3-(Dimethylamino)propyl]propanamide | C₅H₁₄N₂O | Longer carbon chain; applications in enzyme studies | Potential therapeutic applications |
Q & A
What are the critical safety protocols for handling 3-amino-N-propylpropanamide hydrochloride in laboratory settings?
Basic Research Question
Answer:
Handling requires adherence to strict safety practices:
- PPE : Wear NIOSH/EN 166-certified safety goggles, face shields, and nitrile gloves. Inspect gloves for defects before use and dispose of contaminated gloves per local regulations .
- Engineering Controls : Use fume hoods to minimize inhalation risks. Ensure proper ventilation in workspaces to prevent exposure to aerosols or dust .
- Hygiene : Wash hands thoroughly after handling and before breaks. Avoid skin contact due to potential irritation (H313/H333 warnings) .
How can researchers resolve contradictions in reported physicochemical properties of this compound?
Advanced Research Question
Answer:
Discrepancies in properties (e.g., melting point, solubility) may arise from synthesis impurities or measurement conditions. Mitigate via:
- Standardized Characterization : Use DSC for precise melting point determination and HPLC (e.g., Kromasil C18 column, 207 nm UV detection) for purity validation .
- Batch Consistency : Compare multiple synthesis batches using NMR (e.g., ¹H/¹³C) to confirm structural integrity and identify impurities .
- Cross-Validation : Align results with peer-reviewed databases (PubChem, ECHA) to verify outliers .
What synthetic routes are optimal for producing high-purity this compound?
Advanced Research Question
Answer:
Key methodologies include:
- Amine Alkylation : React 3-chloropropylamine with propionamide under basic conditions (e.g., K₂CO₃), followed by HCl salt formation. Optimize reaction time and temperature (60–80°C) to minimize byproducts .
- Reductive Amination : Use NaBH₃CN or H₂/Pd-C to reduce intermediates, ensuring pH control (pH 6–7) to prevent decomposition .
- Purification : Employ recrystallization (ethanol/water) or flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve ≥98% purity .
How should stability studies be designed to assess this compound under varying storage conditions?
Basic Research Question
Answer:
Stability protocols should include:
- Environmental Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC .
- Long-Term Storage : Store aliquots at –20°C (desiccated) and analyze monthly for changes in purity, pH, and hygroscopicity .
- Compatibility : Test solubility in buffers (PBS, Tris-HCl) and solvents (DMSO, ethanol) to identify destabilizing agents .
What analytical methods are recommended for quantifying this compound in complex biological matrices?
Advanced Research Question
Answer:
For biological samples (e.g., serum, tissue homogenates):
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 176 → 132 (quantifier) and 176 → 89 (qualifier) .
- Sample Preparation : Deproteinize with acetonitrile (3:1 v/v), then extract via SPE (C18 cartridges) to reduce matrix interference .
- Validation : Assess linearity (1–100 ng/mL), recovery (≥85%), and intra-day precision (RSD <5%) per FDA bioanalytical guidelines .
How can researchers differentiate this compound from structural analogs in mixed samples?
Advanced Research Question
Answer:
- Chromatographic Separation : Optimize HPLC gradients (e.g., 0.1% TFA in water/acetonitrile) to resolve peaks for analogs like 3-cyclopropylpropan-1-amine hydrochloride .
- Spectroscopic Profiling : Use FT-IR to compare functional groups (amide C=O stretch ~1650 cm⁻¹ vs. ester ~1740 cm⁻¹) .
- Mass Spectrometry : Employ HRMS to distinguish exact masses (e.g., m/z 176.12 for target vs. 158.07 for 3-chloro-N,N-dimethylpropan-1-amine hydrochloride) .
What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?
Basic Research Question
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
